N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide
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Overview
Description
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These derivatives are known for their diverse applications in various fields such as medicine, agriculture, and material science . The adamantane moiety in the compound provides unique structural and chemical properties, making it a subject of interest in scientific research .
Mechanism of Action
Target of Action
Adamantane derivatives have been known to interact with various biological targets, including viral proteins and enzymes .
Mode of Action
Adamantane derivatives are known to form several non-covalent interactions with their biological targets, including hydrophobic interactions, hydrogen bonds, van der waals forces, and dipole-dipole bonds . These interactions can lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Adamantane derivatives have been reported to inhibit viral replication by interfering with the function of viral proteins .
Pharmacokinetics
It has been noted that the introduction of an adamantane fragment into certain compounds can improve their pharmacokinetics, increase lipophilicity, and enhance stability .
Result of Action
Adamantane derivatives have been reported to exhibit antiviral and antibacterial activities . In some cases, these compounds have shown strong inhibitory activity against Gram-positive bacteria .
Action Environment
The stability and activity of adamantane derivatives can be influenced by factors such as temperature, ph, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide typically involves the reaction of adamantane-1-carbohydrazide with appropriate isothiocyanates to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides. These intermediates are then cyclized to form the 1,3,4-thiadiazole analogues . The reaction conditions often involve refluxing the reactants in suitable solvents and using catalysts to facilitate the cyclization process .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups, such as amines.
Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
- N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
- (4-bromophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
Uniqueness
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide is unique due to its specific combination of the adamantane moiety and the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3OS/c1-3-4-5-15(22)21(2)17-20-19-16(23-17)18-9-12-6-13(10-18)8-14(7-12)11-18/h12-14H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEXPROYHQSIPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(C)C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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